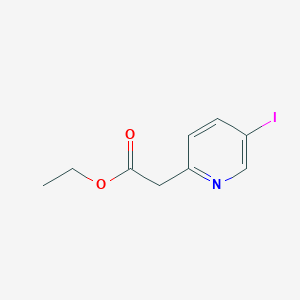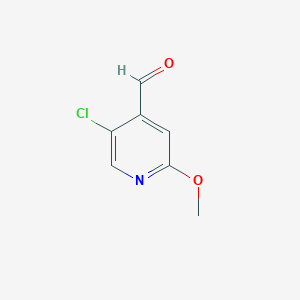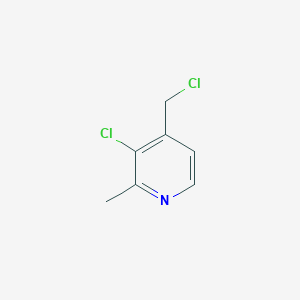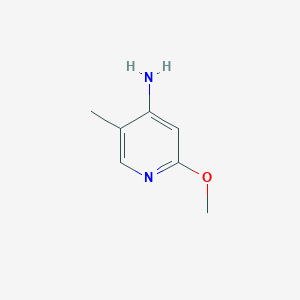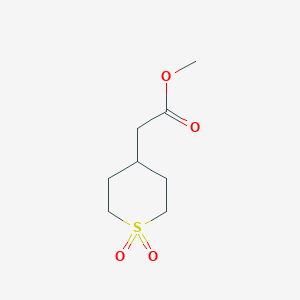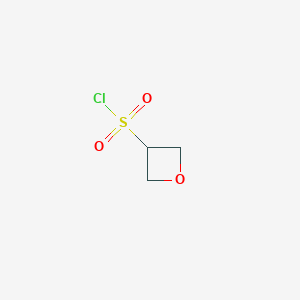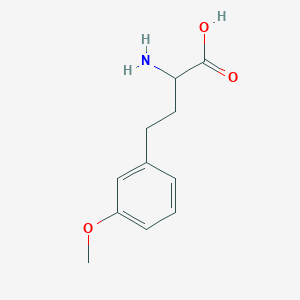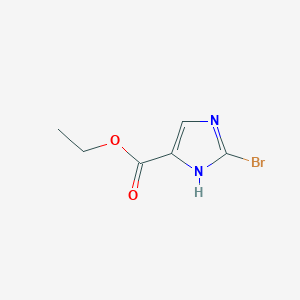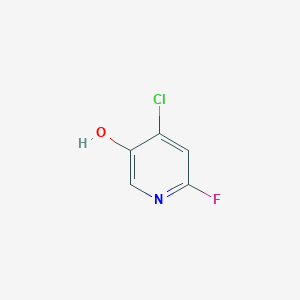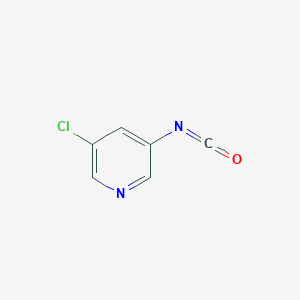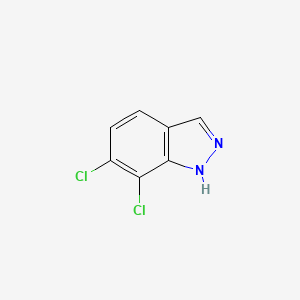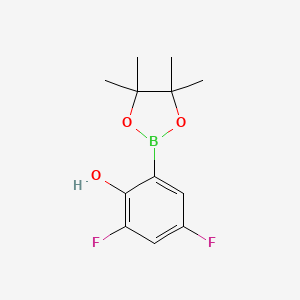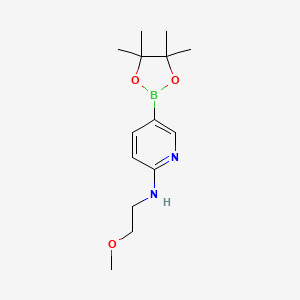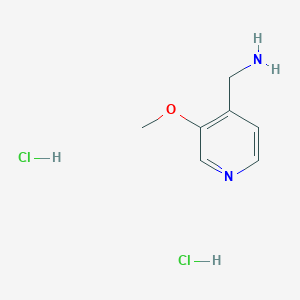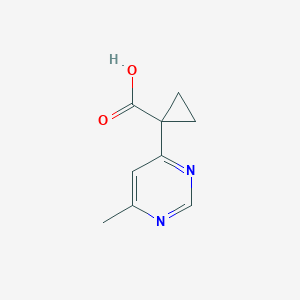
1-(6-Methylpyrimidin-4-yl)cyclopropane-1-carboxylic acid
Übersicht
Beschreibung
1-(6-Methylpyrimidin-4-yl)cyclopropane-1-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. This compound is a cyclopropane derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of 1-(6-Methylpyrimidin-4-yl)cyclopropane-1-carboxylic acid involves the inhibition of certain enzymes, as mentioned earlier. This inhibition occurs through the binding of the compound to the active site of the enzyme, which prevents the enzyme from carrying out its normal function. The exact mechanism of inhibition may differ depending on the specific enzyme being targeted.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-(6-Methylpyrimidin-4-yl)cyclopropane-1-carboxylic acid have been extensively studied. This compound has been shown to have an inhibitory effect on the biosynthesis of pyrimidine nucleotides, as mentioned earlier. It has also been shown to have an effect on the proliferation of cancer cells, which makes it a potential candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(6-Methylpyrimidin-4-yl)cyclopropane-1-carboxylic acid in lab experiments include its ability to inhibit the activity of certain enzymes, which can be useful in the study of various biological processes. The limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling.
Zukünftige Richtungen
There are several future directions for the study of 1-(6-Methylpyrimidin-4-yl)cyclopropane-1-carboxylic acid. One potential direction is the investigation of its potential as a cancer treatment. Another direction is the study of its effects on other biological processes, such as the biosynthesis of other nucleotides. Additionally, the development of new synthesis methods for this compound may also be an area of future research.
In conclusion, 1-(6-Methylpyrimidin-4-yl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area may lead to the development of new treatments for various diseases and a deeper understanding of biological processes.
Wissenschaftliche Forschungsanwendungen
1-(6-Methylpyrimidin-4-yl)cyclopropane-1-carboxylic acid has been extensively studied for its potential applications in biochemical and physiological research. This compound has been used as a tool to investigate the role of cyclopropane derivatives in various biological processes. It has been shown to inhibit the activity of certain enzymes, such as the enzyme responsible for the biosynthesis of dihydroorotate, which is a key intermediate in the de novo synthesis of pyrimidine nucleotides. This inhibition can lead to a decrease in the production of pyrimidine nucleotides, which is important in the treatment of certain diseases such as cancer.
Eigenschaften
IUPAC Name |
1-(6-methylpyrimidin-4-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-6-4-7(11-5-10-6)9(2-3-9)8(12)13/h4-5H,2-3H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIDCSMXUSVMQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)C2(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methylpyrimidin-4-yl)cyclopropane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



